
25-Desacetylrifapentine
Structure
2D Structure

Propiedades
Número CAS |
79039-56-8 |
---|---|
Fórmula molecular |
C45H62N4O11 |
Peso molecular |
835.0 g/mol |
Nombre IUPAC |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C45H62N4O11/c1-23-12-11-13-24(2)44(57)47-35-30(22-46-49-19-17-48(18-20-49)29-14-9-10-15-29)40(54)32-33(41(35)55)39(53)28(6)42-34(32)43(56)45(7,60-42)59-21-16-31(58-8)25(3)37(51)27(5)38(52)26(4)36(23)50/h11-13,16,21-23,25-27,29,31,36-38,50-55H,9-10,14-15,17-20H2,1-8H3,(H,47,57)/b12-11+,21-16+,24-13+,46-22+/t23-,25+,26+,27-,31-,36-,37+,38+,45-/m0/s1 |
Clave InChI |
LPUNEQQTZOWCNO-WHXRYXKQSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |
SMILES isomérico |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
25-Desacetylrifapentine; L-14583; L 14583; L14583; |
Origen del producto |
United States |
Descripción
Contextualization as a Rifamycin-Class Metabolite
The chemical structures of rifapentine (B610483) and its desacetyl metabolite are very similar, with the key difference being the removal of an acetyl group at the 25-position. This seemingly minor structural modification influences the compound's properties and interactions within biological systems. Like its parent drug, 25-desacetylrifapentine belongs to the rifamycin (B1679328) class of antibiotics, which are characterized by their unique ansa-macrocyclic structure. fda.gov The mechanism of action for this class of compounds involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death. selleckchem.comoup.com
Significance in Preclinical and Mechanistic Investigations
Table 1: In Vitro Activity of this compound Against Various Mycobacteria
Mycobacterial Species | Bactec MIC Range (mg/L) |
---|---|
M. tuberculosis | 0.125-0.25 nih.gov |
M. africanum | 0.125-0.50 nih.gov |
M. bovis | 0.125-1.0 nih.gov |
M. bovis BCG | 0.016-0.125 nih.gov |
These studies have revealed that while rifapentine is generally more potent, this compound possesses comparable inhibitory activity to rifampicin (B610482), another key rifamycin antibiotic. nih.gov Mechanistic investigations have also highlighted that both rifapentine and this compound can localize within monocyte-derived macrophages, which is significant as M. tuberculosis is an intracellular pathogen. selleckchem.com This intracellular accumulation allows for a more effective killing of the bacteria. selleckchem.com
Furthermore, mathematical modeling, such as physiologically based pharmacokinetic (PBPK) models, has been developed to predict the concentrations of both rifapentine and this compound in various tissues over time. asm.org These models are crucial tools for optimizing dosing strategies and understanding the complex interplay between the parent drug and its active metabolite in different patient populations. asm.org
Overview of Current Research Trajectories
Current research continues to explore the multifaceted nature of this compound. One area of active investigation is its pharmacokinetic profile in different patient populations, including those with varying genetic makeups that may influence drug metabolism. atsjournals.orgsemanticscholar.org For instance, studies have examined how single nucleotide polymorphisms in genes encoding drug-metabolizing enzymes and transporters can affect the plasma concentrations of rifamycins (B7979662) and their metabolites. semanticscholar.org
Another significant research direction involves intensive pharmacokinetic studies to compare different doses of rifapentine and the resulting concentrations of this compound. drugbank.comclinicaltrials.gov These clinical trials aim to optimize treatment regimens for tuberculosis, potentially leading to shorter and more effective therapies. clinicaltrials.gov The relationship between the concentrations of free (unbound) this compound and clinical outcomes is also a subject of ongoing research, as the unbound fraction of a drug is the portion that is microbiologically active. researchgate.netnih.gov
Recent studies have even explored the potential of this compound in other therapeutic areas. For example, a multi-modal graph neural network framework identified this compound as a potential candidate for drug repurposing in Parkinson's disease, suggesting a possible influence on the gut-brain axis. mdpi.com This highlights the expanding scope of research into this important metabolite, moving beyond its traditional role in infectious disease.
Biotransformation and Metabolic Pathways of Rifapentine to 25 Desacetylrifapentine
Elucidation of Primary Metabolic Routes
The primary metabolic pathway for rifapentine (B610483) is its conversion to 25-desacetylrifapentine. nih.gov This process is a key determinant of the drug's activity and duration of action.
Formation Kinetics in Preclinical Models
Studies in various preclinical models have shed light on the rate and extent of this compound formation. In healthy human volunteers, after oral administration, the active metabolite appears slowly in plasma, with the time to reach maximum concentration (Tmax) ranging from 14.4 to 17.8 hours. oup.comresearchgate.net The elimination half-life of this compound is also notable, ranging from 13.3 to 24.3 hours. oup.com This slow formation and long half-life contribute to the prolonged activity of rifapentine. In a study with HIV-infected individuals, the 25-desacetyl metabolite also formed slowly, with peak plasma concentrations observed between 15.6 and 19.6 hours after administration of rifapentine. asm.org
Enzymatic and Non-Enzymatic Conversion Mechanisms
The conversion of rifapentine to its desacetylated form is a multi-faceted process involving both enzymatic and non-enzymatic pathways.
Role of Esterases in Desacetylation
The deacetylation of rifapentine is primarily mediated by esterase enzymes. frontiersin.orgrwandafda.gov.rw These enzymes are found in various tissues, including the blood and liver. researchgate.netnih.gov Specifically, research has identified human arylacetamide deacetylase (AADAC) as a key enzyme responsible for the deacetylation of rifamycins (B7979662), including rifapentine. jst.go.jpnih.govdrugbank.com Studies using recombinant human AADAC have shown its efficiency in deacetylating rifapentine, while other enzymes like human carboxylesterases showed no such activity. nih.gov The activity of these esterases can be a source of interpatient variability in drug concentrations. atsjournals.org
Contribution of Non-Enzymatic Hydrolysis to Metabolite Formation
In addition to enzymatic deacetylation, rifapentine can undergo non-enzymatic hydrolysis. nih.gov This process, which does not require an enzyme, can lead to the formation of 3-formyl derivatives of both rifapentine and this compound. researchgate.netnih.gov This non-enzymatic hydrolysis appears to occur mainly in the gastrointestinal tract and in the acidic environment of the urine. researchgate.netnih.gov While this compound is the primary metabolite found in plasma, these 3-formyl byproducts are more prominent in feces and to a lesser extent in urine. researchgate.netnih.gov
Comparative Metabolic Profiling Across In Vitro Systems and Animal Models
The metabolism of rifapentine has been investigated in various systems to understand its biotransformation better. In vitro studies using human liver microsomes have been instrumental in identifying the role of esterases in deacetylation. nih.gov For instance, incubating rifapentine with rat liver S9 fraction and microsomes has been used to generate and identify its metabolites. researchgate.net
Animal models have also provided valuable insights. For example, studies in rats have been used to characterize in vivo metabolites from blood, urine, and feces. researchgate.net In mice infected with M. tuberculosis, the combination of rifapentine with other drugs has shown clearance of the bacteria from the lungs and spleens. selleckchem.com
A population pharmacokinetic study in South African tuberculosis patients revealed that a one-compartment disposition model best described the data for both rifapentine and its primary metabolite, this compound. nih.gov This study also found that the oral clearance of this compound was 35% lower in female patients. nih.gov
The following table summarizes key pharmacokinetic parameters of rifapentine and this compound from a study in patients with tuberculosis. atsjournals.org
Parameter | Rifapentine (600 mg) | Rifapentine (900 mg) | Rifapentine (1200 mg) |
Mean AUC₀₋∞ (μg·h/mL) | 296 | 410 | 477 |
Mean Cmax (μg/mL) | - | - | - |
Mean t½ (h) | 13.2 - 14.1 | - | - |
AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. t½: Elimination half-life. Data for Cmax and t½ at higher doses were not specified in the provided context.
This table illustrates the dose-dependent increase in the systemic exposure of rifapentine.
The next table presents data on the protein binding of rifapentine and its metabolite.
Compound | Protein Binding (%) |
Rifapentine | 97.7 |
This compound | 93.2 |
Data from healthy volunteers.
This high degree of protein binding is an important factor in the pharmacokinetics of both the parent drug and its active metabolite.
Species-Specific Metabolic Differences and Their Implications for Research
Significant differences in the metabolism of rifapentine have been observed across various species, which has important implications for preclinical research and the extrapolation of animal data to humans.
In humans, this compound is a major circulating metabolite, with its plasma concentrations being a substantial fraction of the parent drug. However, studies in animal models have revealed different metabolic profiles. For instance, in guinea pigs, the formation of this compound is much lower compared to humans. asm.orgnih.gov The area under the curve (AUC) ratio of the metabolite to the parent drug in guinea pigs was found to be 0.077, a stark contrast to the 0.64 ratio observed in humans. asm.org In mice, the this compound metabolite was not even detected in serum samples. asm.org
Metabolite to Parent Drug Ratio (AUC) in Different Species
Species | This compound to Rifapentine AUC Ratio | Reference |
---|---|---|
Human | 0.64 | asm.org |
Guinea Pig | 0.077 | asm.org |
Mouse | Not Detected | asm.org |
Investigation of Metabolic Induction and Its Effects on this compound Formation
Rifapentine is known to be an inducer of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8/9. europeanreview.org This induction can accelerate the metabolism of co-administered drugs that are substrates for these enzymes. drugbank.comwho.int The induction of CYP3A4 is thought to be mediated through the pregnane (B1235032) X receptor (PXR). europeanreview.org
The inductive potential of rifapentine has been compared to other rifamycins. Some in vitro and in vivo studies suggest that rifapentine's induction potential is less than that of rifampin but more potent than rifabutin. who.int However, other research has indicated that rifapentine may have a more substantial CYP3A4 induction effect than rifampin when studied with specific probe drugs. europeanreview.org The maximal induction of these enzymes appears to occur within a few days of starting rifapentine administration and returns to baseline within approximately two weeks after discontinuation. oup.comeuropeanreview.org
Comparative Induction Potential of Rifamycins on CYP3A4
Rifamycin (B1679328) | Relative Induction Potency | Reference |
---|---|---|
Rifampin | Strongest | europeanreview.orgwho.int |
Rifapentine | Intermediate (less than rifampin, more than rifabutin) or stronger than rifampin depending on the study | europeanreview.orgwho.int |
Rifabutin | Weakest | europeanreview.orgwho.int |
In Vitro Pharmacological Activity and Mechanistic Insights of 25 Desacetylrifapentine
Antimicrobial Spectrum and Potency against Mycobacterial Species
Determination of Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis Complex
25-Desacetylrifapentine, the primary active metabolite of rifapentine (B610483), demonstrates significant in vitro activity against various species of the Mycobacterium tuberculosis complex. The potency of this compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Radiometric and agar-based methods are commonly employed to ascertain the MIC values of this compound. For drug-susceptible isolates of Mycobacterium tuberculosis, the MICs of this compound determined by the BACTEC radiometric method are in the range of 0.125–0.25 mg/L. nih.govnih.govoup.com These values are comparable to those of rifampicin (B610482), another key rifamycin (B1679328) used in tuberculosis treatment. nih.gov When tested against other members of the M. tuberculosis complex, similar MIC ranges were observed for Mycobacterium africanum (0.125–0.50 mg/L) and Mycobacterium bovis (0.125–1.0 mg/L). nih.govoup.com Notably, the activity was even more pronounced against Mycobacterium bovis BCG, with MICs ranging from 0.016–0.125 mg/L. nih.govoup.com
It is important to note that the methodology can influence the observed MICs. Studies have shown that MICs determined using the 1% proportional method on Middlebrook 7H11 agar (B569324) are often one or two dilutions higher than those obtained using the BACTEC broth method. nih.govoup.com
Clinical isolates of M. tuberculosis that exhibit a high degree of resistance to rifampicin (MIC ≥ 32 mg/L) are also highly resistant to this compound. nih.gov This cross-resistance is a critical consideration in clinical settings.
Mycobacterial Species | MIC Range (mg/L) - BACTEC Method |
---|---|
Mycobacterium tuberculosis (drug-susceptible) | 0.125–0.25 |
Mycobacterium africanum | 0.125–0.50 |
Mycobacterium bovis | 0.125–1.0 |
Mycobacterium bovis BCG | 0.016–0.125 |
Evaluation of Bactericidal Activity in In Vitro Culture Systems
Beyond inhibiting the growth of mycobacteria, this compound also exhibits bactericidal activity, meaning it can directly kill the bacteria. The bactericidal effect of this compound has been evaluated in various in vitro culture systems.
Cellular and Subcellular Localization Studies
Uptake and Distribution in Monocyte-Derived Macrophages
Understanding how antimycobacterial agents penetrate and accumulate within host cells is vital, as M. tuberculosis primarily resides within macrophages. Monocyte-derived macrophages (MDMs) serve as a key in vitro model for these investigations. plos.orgnih.govpromocell.com Studies have demonstrated that rifamycins (B7979662), including rifapentine and by extension its metabolite this compound, are taken up by these cells. The intracellular concentration of these drugs is a critical determinant of their efficacy against intracellular pathogens. The process of uptake can be influenced by various factors, including the physicochemical properties of the drug and the physiological state of the macrophage.
Intracellular Antimycobacterial Activity
The true test of an anti-tuberculosis drug's efficacy lies in its ability to kill mycobacteria residing within macrophages. This compound, along with its parent compound rifapentine, has demonstrated potent intracellular antimycobacterial activity. asm.org In experimental models of intracellular infection, exposure of infected macrophages to concentrations of rifapentine achievable in humans leads to a significant reduction in the mycobacterial burden. nih.gov Given that this compound is a major active metabolite, it contributes significantly to this intracellular killing. The ability to effectively target and eliminate intracellular mycobacteria is a hallmark of an effective anti-tuberculosis agent.
Molecular Mechanisms of Action and Target Interactions
The molecular mechanism of action for this compound is consistent with that of other rifamycins. The primary target of this class of antibiotics is the bacterial DNA-dependent RNA polymerase (RNAP). drugbank.comnih.gov By binding to the β-subunit of this enzyme, this compound effectively inhibits the initiation of RNA synthesis, thereby halting transcription and ultimately leading to bacterial cell death. drugbank.comnih.gov
The interaction between rifamycins and RNAP is highly specific to the bacterial enzyme, with little to no inhibition of the mammalian counterpart, which accounts for their selective toxicity. drugbank.com The binding of the drug to the RNAP creates a steric block that prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides. nih.gov
The specific molecular interactions involve hydrogen bonding and van der Waals forces between the drug molecule and amino acid residues within the RNAP binding pocket. nih.gov The structure of the rifamycin, including the ansa chain and the naphthohydroquinone core, is crucial for this high-affinity binding. Any alterations in the target enzyme, particularly within the rifamycin-binding site, can lead to resistance.
The study of drug-target interactions, often aided by computational models and techniques like molecular docking and surface plasmon resonance, continues to provide deeper insights into the precise binding modes and the structural basis for the activity of compounds like this compound. oup.commdpi.combiotech-asia.org
Inference of RNA Polymerase Inhibition based on Parent Compound Analogy
The mechanism of action for this compound is understood through its relationship with its parent compound, rifapentine. Rifapentine belongs to the rifamycin class of antibiotics, which are well-established inhibitors of bacterial DNA-dependent RNA polymerase. oup.comdrugbank.comnih.gov This enzyme is critical for the transcription of DNA into RNA, a fundamental step in protein synthesis and cell survival.
Rifamycins exert their antibacterial effect by binding specifically to the β-subunit of the bacterial RNA polymerase. selleckchem.com This binding action physically obstructs the path of the elongating RNA molecule, thereby halting RNA synthesis and leading to cell death. drugbank.com This mechanism is selective for prokaryotic RNA polymerase, as the enzyme in mammalian cells is not affected. drugbank.comselleckchem.com
Comparative Analysis of Biological Activity with Other Rifamycin Derivatives
The in vitro biological activity of this compound has been evaluated and compared with its parent compound, rifapentine, and other clinically relevant rifamycin derivatives such as rifampicin and rifabutin. nih.gov These studies provide insights into its potency against various mycobacterial species.
A key study determined the Minimum Inhibitory Concentrations (MICs) of these compounds against several species within the Mycobacterium tuberculosis complex using both radiometric (Bactec) and agar-based methods. nih.gov For drug-susceptible strains of M. tuberculosis, the Bactec MIC range for this compound was found to be 0.125–0.25 mg/L. nih.gov This inhibitory activity was noted as being comparable to that of rifampicin. nih.gov In contrast, the parent compound, rifapentine, showed higher potency with MICs in the range of 0.03-0.06 mg/L, which was roughly equal to the activity of rifabutin. nih.gov
The comparative activity was also assessed against other mycobacteria. Similar activity patterns were observed for Mycobacterium africanum and Mycobacterium bovis. nih.gov Notably, clinical isolates of M. tuberculosis that exhibited a high degree of resistance to rifampicin were also found to be highly resistant to this compound, rifapentine, and rifabutin, underscoring the cross-resistance among rifamycin derivatives that share a common mechanism of action. nih.gov
The following table summarizes the comparative in vitro activities based on Bactec MICs.
Compound | M. tuberculosis (mg/L) | M. africanum (mg/L) | M. bovis (mg/L) | M. bovis BCG (mg/L) |
---|---|---|---|---|
This compound | 0.125 - 0.25 | 0.125 - 0.50 | 0.125 - 1.0 | 0.016 - 0.125 |
Rifapentine | 0.03 - 0.06 | 0.03 - 0.125 | 0.063 - 0.25 | 0.008 - 0.063 |
Advanced Analytical Methodologies for 25 Desacetylrifapentine Detection and Quantification
Chromatographic Techniques for High-Resolution Separation
Chromatographic techniques are fundamental in separating 25-desacetylrifapentine from its parent drug, rifapentine (B610483), and other endogenous components in biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used methods.
HPLC methods offer a robust and reliable approach for the analysis of this compound. jneonatalsurg.com These methods are typically developed using a reverse-phase approach, which is well-suited for separating moderately polar compounds like this compound.
A key aspect of HPLC method development is the optimization of the mobile phase and stationary phase to achieve adequate separation. For instance, a method for analyzing 25-desacetylrifampicin, a related compound, utilized a C18 column with a mobile phase consisting of methanol (B129727) and a sodium phosphate (B84403) buffer. researchgate.net The selection of the detector wavelength is also critical; a UV detector set at an appropriate wavelength ensures sensitive and specific detection. latamjpharm.org
Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure the method is fit for its intended purpose. researchgate.netresearchgate.net Validation parameters typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For example, a validated HPLC method for 25-desacetylrifampicin in human urine demonstrated linearity in the range of 2–10 μg/ml with a correlation coefficient of 0.9978. researchgate.net The precision of such methods is assessed through intra-day and inter-day variations, with acceptable relative standard deviation (RSD) values indicating good reproducibility. researchgate.net
Table 1: Example of HPLC Method Parameters for a Related Compound (25-Desacetylrifampicin)
Parameter | Details |
---|---|
Chromatographic System | HPLC Agilent Technologies |
Column | Agilent Eclipse XDB-C18 |
Mobile Phase | 65:35 v/v methanol: 0.01 M sodium phosphate buffer pH 5.2 |
Flow Rate | 0.8 ml/min |
Detection Wavelength | 254 nm |
Mean Retention Time | 3.016 minutes |
Linearity Range | 2–10 μg/ml |
Correlation Coefficient (r²) | 0.9978 |
Data sourced from a study on 25-desacetylrifampicin analysis in human urine. researchgate.net
LC-MS/MS has become the preferred method for quantifying this compound due to its superior sensitivity and specificity, especially in complex biological matrices like plasma. japsonline.combiorxiv.org This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
The development of an LC-MS/MS assay involves optimizing both the chromatographic separation and the mass spectrometric detection. Reverse-phase chromatography is commonly used, with columns such as the Supelco Discovery C18 being effective for separating this compound and its parent compound. japsonline.com The mobile phase composition is carefully adjusted to achieve optimal separation and ionization. nih.gov Detection is typically performed using electrospray ionization (ESI) in the positive ion mode, monitoring specific mass-to-charge (m/z) transitions for the analyte and an internal standard. japsonline.com
Validation of LC-MS/MS assays is a rigorous process that ensures the method's reliability. japsonline.com A highly sensitive and specific LC-MS/MS method for quantifying rifapentine and this compound in human plasma was validated over a concentration range of 30.000 ng/ml to 4000.015 ng/ml for this compound. japsonline.com The validation includes assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ). japsonline.com For this compound, the inter-run accuracy and precision at the LLOQ were reported to be 95.81% and 4.83%, respectively. japsonline.com
Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for this compound
Parameter | Value |
---|---|
Concentration Range | 30.000 ng/ml to 4000.015 ng/ml |
Inter-run Accuracy at LLOQ | 95.81% |
Inter-run Precision at LLOQ (%CV) | 4.83% |
Intra-run Accuracy at LLOQ | 95.32% to 96.18% |
Intra-run Precision at LLOQ (%CV) | 3.24% to 6.90% |
Data from a study on the quantification of rifapentine and this compound in human plasma. japsonline.com
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
Innovative Sample Preparation Strategies for Complex Matrices
Effective sample preparation is a critical step to remove interferences from biological matrices and to concentrate the analyte before instrumental analysis. taylorfrancis.com The choice of technique depends on the nature of the sample matrix and the analyte's physicochemical properties.
Protein precipitation is a straightforward and widely used method for sample preparation, particularly for plasma and serum samples. nih.gov This technique involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol, to the sample to denature and precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analyte of interest is collected for analysis.
In the context of this compound analysis, protein precipitation offers a rapid way to clean up plasma samples. nih.gov For instance, a method for the simultaneous determination of rifamycins (B7979662) and their metabolites in human plasma utilized a simple protein precipitation step with acetonitrile containing 0.1% trifluoroacetic acid. nih.gov This approach is efficient for high-throughput analysis.
Solid-phase extraction (SPE) is a more selective sample preparation technique compared to protein precipitation. researchgate.net It utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte from the liquid sample, while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent.
SPE can be particularly useful for complex matrices or when lower detection limits are required. researchgate.net A method involving protein precipitation followed by SPE has been described for the analysis of rifampicin (B610482) metabolites, demonstrating the utility of combining techniques for enhanced sample cleanup. researchgate.net The choice of the SPE sorbent is crucial and depends on the analyte's properties. For this compound, a reverse-phase sorbent would likely be effective.
Application of Protein Precipitation Techniques
Rigorous Analytical Validation Parameters and Performance Characteristics
Analytical method validation is essential to demonstrate that a method is suitable for its intended purpose. europa.eu The validation process involves evaluating several key performance characteristics as defined by international guidelines. demarcheiso17025.com
The main validation parameters include:
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. demarcheiso17025.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. demarcheiso17025.com A correlation coefficient (r²) close to 1.0 indicates good linearity. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often expressed as the percentage of recovery. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). japsonline.comeuropa.eu Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). europa.eu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.neteuropa.eu
These parameters are thoroughly assessed during method validation to ensure the reliability and robustness of the analytical data generated for this compound.
Assessment of Accuracy, Precision, Linearity, and Range
The validation of a bioanalytical method establishes its performance characteristics. Accuracy denotes the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements of the same sample. fda.gov Linearity demonstrates that the method's response is directly proportional to the analyte concentration across a specified range. fda.gov The range is the interval between the upper and lower concentration levels for which the method has shown suitable accuracy, precision, and linearity. gtfch.org
For chromatographic assays, regulatory guidelines typically consider accuracy to be acceptable if the mean value is within ±15% of the nominal concentration, except at the lower limit of quantification (LLOQ), where it should be within ±20%. fda.gov Similarly, precision, measured by the coefficient of variation (CV), should not exceed 15%, or 20% at the LLOQ. fda.gov
Several studies have successfully developed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for quantifying this compound in human plasma, demonstrating high levels of accuracy and precision. In one such method, the inter-day and intra-day precision (%CV) for this compound was found to be between 4.0% and 6.3% and 4.4% and 5.6%, respectively. nih.gov Another validation reported precision with a %CV of less than 5.8% and accuracy with a percent deviation of less than 10.0% across low, medium, and high-quality control (QC) levels. nih.gov At the LLOQ, the precision was ≤10.7% CV and the accuracy was ≤7.8% deviation. nih.gov
The linearity of these methods is established over a range of concentrations relevant to clinical or nonclinical studies. A highly sensitive LC-MS/MS method was validated for this compound in K2EDTA human plasma over a concentration range of 30.000 ng/mL to 4000.015 ng/mL. japsonline.com Another validated assay demonstrated a broader dynamic range, from 37.5 to 15,000 ng/mL. nih.gov
Table 1: Accuracy and Precision Data for this compound Quantification
Parameter | Finding | Source |
---|---|---|
Intra-day Precision (%CV) | 4.4% to 5.6% | nih.gov |
Inter-day Precision (%CV) | 4.0% to 6.3% | nih.gov |
Precision at QC Levels (%CV) | < 5.8% | nih.gov |
Accuracy at QC Levels (% Deviation) | < 10.0% | nih.gov |
Precision at LLOQ (%CV) | ≤ 10.7% | nih.gov |
Accuracy at LLOQ (% Deviation) | ≤ 7.8% | nih.gov |
Table 2: Validated Linearity and Range for this compound
Validated Range (in Human Plasma) | Methodology | Source |
---|---|---|
30.000 ng/mL - 4000.015 ng/mL | LC-MS/MS | japsonline.com |
37.5 ng/mL - 15,000 ng/mL | LC/MS/MS | nih.gov |
Determination of Lower Limits of Quantification and Detection
The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. fda.gov The lower limit of quantification (LLOQ) is the lowest concentration of an analyte that can be reliably and quantitatively measured with acceptable accuracy and precision. fda.govnih.gov The LLOQ serves as the bottom end of the validated range for a bioanalytical method. europa.eu
For a method to be fit for purpose, the LLOQ must be low enough to measure the expected concentrations in study samples, such as trough concentrations in a pharmacokinetic study. Validated LC-MS/MS methods for this compound have reported LLOQ values that are suitable for such applications. One method established an LLOQ of 30.000 ng/mL in human plasma. japsonline.com Another fully validated assay reported a similar LLOQ of 37.5 ng/mL. nih.gov The establishment of a robust LLOQ is critical, as accuracy and precision criteria are often wider at this level (typically ±20%) compared to the rest of the calibration range (±15%). fda.gov
Table 3: Reported Lower Limits of Quantification (LLOQ) for this compound
LLOQ Value (in Human Plasma) | Methodology | Source |
---|---|---|
30.000 ng/mL | LC-MS/MS | japsonline.com |
37.5 ng/mL | LC/MS/MS | nih.gov |
Evaluation of Matrix Effects and Selectivity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, metabolites, or concomitant medications. europa.eu For bioanalytical methods, selectivity is typically assessed by analyzing at least six different sources of blank biological matrix to check for interferences at the retention time of the analyte and internal standard (IS). europa.eu The response from any interfering components should be less than 20% of the response at the LLOQ for the analyte and less than 5% for the IS. europa.eu
The matrix effect is the suppression or enhancement of the analyte's signal due to co-eluting components from the biological matrix during LC-MS/MS analysis. It is a critical parameter to evaluate as it can significantly impact accuracy and precision. One approach to determine the matrix effect involves comparing the response of an analyte in post-extraction spiked matrix samples to the response of the analyte in a neat solution, using multiple lots of the matrix. nih.gov In a validated method for this compound, the matrix effect was assessed using six different lots of human plasma, and the coefficient of variation (%CV) of the linear regression slopes was less than 5%, indicating that the matrix had a negligible and consistent effect on quantification. nih.gov
Stability Profiling in Biological Samples
Stability testing is performed to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This involves subjecting the analyte in a biological matrix to various storage and handling conditions that it might encounter during a study. fda.gov Standard stability evaluations include freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term stability under frozen conditions. frontiersin.org The acceptable criterion for stability is typically that the mean concentration of the stability samples is within ±15% of the nominal (baseline) concentration. sci-hub.se
Compounds in the rifamycin (B1679328) class can be susceptible to degradation from factors like light and oxidation, making stability profiling particularly important. sci-hub.se For this compound, specific stability tests have been conducted as part of method validation. In one study, the stability of this compound in spiking solutions was demonstrated for over 7 hours in an ice bath, with the percentage change from nominal concentration being minimal (1.12% at the upper limit and 0.24% at the lower limit of quantification). japsonline.com Stock solutions showed similar stability under the same conditions. japsonline.com Another study described a comprehensive stability assessment protocol, including evaluation after thawing for 8 hours, after three freeze-thaw cycles, and after long-term storage at -70°C for 15 and 30 days. frontiersin.org
Table 4: Stability of this compound in Solution
Condition | Duration | Finding (% Change from Nominal) | Source |
---|---|---|---|
Spiking Solution Stability (Ice Bath) | 7 hours 15 minutes | +1.12% (at ULOQ), +0.24% (at LLOQ) | japsonline.com |
Stock Solution Stability (Ice Bath) | 7 hours 16 minutes | -1.06% (at ULOQ), +0.24% (at LLOQ) | japsonline.com |
Computational and Modeling Approaches in 25 Desacetylrifapentine Research
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational method that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. pharmaron.comsdu.dk This is achieved by creating a mathematical representation of the body, comprising various interconnected physiological compartments, each representing a specific organ or tissue. pharmaron.com PBPK models integrate data on the compound's physicochemical properties with physiological information of the species to predict its concentration over time in both plasma and specific tissues. pharmaron.comnih.gov
Development of Multi-Compartment PBPK Models for Metabolite Disposition
To understand the disposition of 25-desacetylrifapentine, researchers have developed multi-compartment PBPK models. nih.gov These models are essential for predicting the time course and tissue-specific concentrations of both rifapentine (B610483) and its active metabolite, this compound. nih.gov The development process often begins with establishing and verifying a PBPK model in a preclinical species, such as rats, which is then extrapolated to humans and validated using clinical pharmacokinetic data. nih.gov
These models account for the metabolic conversion of rifapentine to this compound, a process primarily mediated by esterase enzymes found in the liver and blood. clinicaltrials.gov The models incorporate various physiological and biochemical parameters that can be altered in different conditions, such as disease states, including changes in organ volume, blood flow, and metabolic enzyme activity. oatext.com By integrating these factors, PBPK models can provide a comprehensive simulation of the in vivo pharmacokinetics of this compound. oatext.com
The accuracy of these models is typically assessed by comparing the predicted pharmacokinetic parameters, such as maximum concentration (Cmax) and area under the concentration-time curve (AUC), with observed clinical data. A common acceptance criterion is that the ratio of predicted to observed values falls within a 0.5 to 2.0-fold error range. oatext.comresearchgate.net
Prediction of Tissue-Specific Concentrations in Theoretical Biological Systems
A significant advantage of PBPK modeling is its ability to predict drug concentrations in various tissues, which is often difficult to measure directly in humans. pharmaron.comnih.gov For this compound, PBPK models have been used to estimate its concentration in key tissues, such as the lung, which is the primary site of Mycobacterium tuberculosis infection. nih.gov
These predictions are crucial for understanding the potential efficacy of the drug at the site of action. The models can simulate the distribution of this compound to different tissues based on its physicochemical properties and the physiological characteristics of the tissue compartments. nih.gov For instance, the unbound, microbiologically active fraction of the drug is what distributes into extravascular spaces. researchgate.net PBPK models can be used to simulate the concentrations of both total and unbound this compound in various tissues.
Table 1: Predicted vs. Observed Pharmacokinetic Parameters for a PBPK Model
Parameter | Predicted Value | Observed Value | Fold Error |
Cmax (µg/mL) | 10.5 | 9.8 | 1.07 |
AUC (µg·h/mL) | 150 | 165 | 0.91 |
Tmax (h) | 4.0 | 4.5 | 0.89 |
This table presents a hypothetical comparison of PBPK model-predicted and clinically observed pharmacokinetic parameters for this compound, illustrating the validation process. |
Sensitivity Analysis of Model Parameters Influencing Metabolite Kinetics
Sensitivity analysis is a critical component of PBPK model development and validation, required by regulatory agencies for PBPK submissions. nih.gov It is used to identify which model parameters have the most significant impact on the model's output, such as the predicted plasma or tissue concentrations of this compound. nih.govfrontiersin.org This analysis helps in understanding the key factors that influence the pharmacokinetics of the metabolite and aids in refining the model. nih.gov
Both local (one-at-a-time) and global sensitivity analyses can be performed. nih.gov Local sensitivity analysis involves changing one parameter at a time to see its effect on the output, while global sensitivity analysis assesses the impact of simultaneous variations in multiple parameters. nih.govplos.org For PBPK models, parameters such as cardiac output, tissue blood flow rates, and partition coefficients are often found to be influential. plos.org Identifying these sensitive parameters is crucial for ensuring the robustness and predictive power of the PBPK model. frontiersin.org
In Silico Studies of Molecular Structure-Activity Relationships
In silico studies, which are computational methods, play a vital role in understanding how the molecular structure of a compound like this compound relates to its biological activity. These methods are particularly useful for investigating interactions at a molecular level.
Ligand-Protein Interaction Modeling (e.g., DNA-dependent RNA polymerase)
The antibacterial effect of rifamycins (B7979662), including this compound, stems from their ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP). nih.govscribd.com This inhibition prevents the synthesis of RNA, which is essential for bacterial survival. nih.govfrontiersin.org
Ligand-protein interaction modeling, often referred to as molecular docking, is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a protein target (RNAP) to form a stable complex. researchgate.net These models help to elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. rsc.org
For rifamycins, it is known that free hydroxyl groups at specific positions are important for their activity. scribd.com The binding pocket for these drugs is located within the β subunit of the RNAP, close to the enzyme's active site. nih.gov By binding to this site, the drug physically obstructs the path of the elongating RNA molecule, thereby inhibiting transcription. nih.gov Modeling the interaction of this compound with RNAP can provide detailed insights into its mechanism of action and can guide the design of new, more potent derivatives. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com The specific conformation of a molecule can significantly influence its biological activity. numberanalytics.com
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. numberanalytics.comnih.gov These simulations can provide a detailed picture of the conformational changes that a molecule like this compound undergoes, both in solution and when interacting with its protein target. nih.govplos.org By simulating the movement of every atom in the system, MD can reveal the flexibility of the molecule and the stability of different conformations. researchgate.net This information is valuable for understanding how this compound fits into the binding site of RNAP and how its conformational flexibility might contribute to its inhibitory activity.
Future Directions and Emerging Research Areas Pertaining to 25 Desacetylrifapentine
Exploration of Undiscovered Metabolic Pathways and Secondary Metabolites
While the principal metabolic pathway from rifapentine (B610483) to 25-desacetylrifapentine via deacetylation is well-established, the complete metabolic fate of the parent compound and its primary metabolite is not fully elucidated. nih.gov The primary route of elimination for rifamycins (B7979662) involves biliary excretion with enterohepatic recirculation. nih.gov However, research indicates the presence of secondary, nonenzymatic metabolites, including 3-formyl rifapentine and 3-formyldesacetyl rifapentine, which result from hydrolysis. nih.gov
Future research will likely focus on:
Comprehensive Mapping: Systematically identifying all minor and secondary metabolites to create a complete metabolic map. This exploration is crucial for understanding the full spectrum of biologically active and inactive compounds derived from rifapentine.
Enzymatic Contributions: Further investigation into the specific enzymes, beyond general deacetylation, that may be involved in the biotransformation of rifapentine and the subsequent metabolism of this compound. While rifapentine is known to induce cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2C8/9, the precise enzymatic pathways for its secondary metabolites are less clear. nih.gov
Pharmacokinetic Variability: Investigating how undiscovered metabolic pathways might contribute to the observed variability in drug exposure among different populations, such as in patients with HIV or across different sexes. nih.govasm.org For instance, the oral clearance of this compound has been observed to be lower in female patients, suggesting hormonal or genetic influences on metabolic or transport pathways that warrant further study. nih.gov
Table 1: Known Metabolites of Rifapentine
Metabolite Name | Metabolic Process | Classification | Significance |
---|---|---|---|
This compound | Deacetylation (Enzymatic) | Primary, Active | Possesses significant antimicrobial activity against M. tuberculosis. nih.gov |
3-Formyl Rifapentine | Hydrolysis (Nonenzymatic) | Secondary | Contribution to overall activity and effects is an area for further research. nih.gov |
3-Formyldesacetyl Rifapentine | Hydrolysis (Nonenzymatic) | Secondary | Represents a further breakdown product; its biological activity is not well-defined. nih.gov |
Development of Advanced In Vitro Models for Enhanced Mechanistic Understanding
Traditional two-dimensional (2D) cell cultures have been foundational in pharmacology, but they often fail to replicate the complex microenvironment of human tissues. The future of understanding this compound's mechanisms lies in the adoption of advanced in vitro models that offer greater physiological relevance. mdpi.com
Emerging models include:
3D Spheroids and Organoids: These three-dimensional cell culture systems can better maintain cell differentiation and mimic the architecture and function of actual organs like the liver. mdpi.comnih.gov Liver organoids, for example, could provide a more accurate model for studying the hepatic metabolism of rifapentine to this compound and its subsequent effects on liver cells.
Organs-on-Chips (OOCs): These microfluidic devices, also known as microphysiological systems (MPSs), allow for the cultivation of cells in a dynamic environment with fluid flow, creating models that can simulate organ-level functions. mdpi.comfrontiersin.org An OOC could model the absorption, metabolism, and excretion of rifapentine and its metabolite, providing insights into drug-drug interactions and toxicity in a human-relevant system. nih.gov
Co-culture Systems: Integrating multiple cell types, such as hepatocytes and immune cells, into a 3D culture can help elucidate complex interactions. nih.gov This approach would be invaluable for studying how this compound's presence might modulate inflammatory responses or off-target effects within a simulated tissue environment.
The use of these advanced models, particularly those derived from human-induced pluripotent stem cells (iPSCs), can improve the prediction of human efficacy and toxicity before clinical trials, aligning with modern efforts to reduce reliance on animal models. mdpi.comnih.gov
Table 2: Comparison of In Vitro Model Systems
Model System | Description | Advantages for Studying this compound |
---|---|---|
Traditional 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, cost-effective. |
3D Spheroids/Organoids | Self-assembling 3D aggregates of cells that mimic organ structure. nih.gov | More accurate representation of cell-cell interactions and tissue-specific metabolism. mdpi.com |
Organs-on-Chips (OOCs) | Microfluidic devices containing living cells that recreate physiological functions. frontiersin.org | Allows for dynamic studies of drug absorption, metabolism, and excretion in a human-like context. nih.gov |
Role in the Study of Antimicrobial Resistance Evolution and Adaptation
Antimicrobial resistance is a process of natural selection, where antimicrobial agents exert pressure that drives the evolution of bacteria. nih.govwho.int As an active metabolite, this compound plays a direct role in this dynamic. Its sustained presence in the body contributes to the total selective pressure on pathogens like Mycobacterium tuberculosis. nih.govasm.org
Future research in this area should focus on:
Quantifying Selective Pressure: Determining the specific contribution of this compound versus its parent compound to the selective pressure that leads to resistance. This involves understanding how variations in the metabolite-to-parent drug ratio affect the rate of resistance emergence.
Mechanisms of Adaptation: Investigating whether bacteria develop specific resistance mechanisms against this compound that differ from those developed against rifapentine. In M. tuberculosis, resistance to rifamycins typically arises from spontaneous mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. nih.gov Research could explore if specific rpoB mutations are preferentially selected by the metabolite.
Metabolite-Driven Resistance: Studying the evolution of resistance in environments where this compound is the predominant active compound, such as in specific tissues or at later time points after drug administration when much of the parent drug has been metabolized. asm.org
Understanding the role of active metabolites is critical for developing dosing strategies that minimize the risk of resistance and for designing new drugs that may be less susceptible to pre-existing resistance mechanisms.
Methodological Advancements in High-Throughput Metabolite Profiling
The ability to detect, identify, and quantify drug metabolites has been transformed by advancements in analytical chemistry. While traditional methods like high-performance liquid chromatography (HPLC) have been essential for quantifying this compound, newer high-throughput techniques offer unprecedented depth and speed. nih.govasm.org
Key advancements include:
High-Resolution Mass Spectrometry (HR-MS): HR-MS has become a cornerstone of modern metabolite identification. evotec.com It allows for the sensitive detection and structural elucidation of metabolites in complex biological samples, often without the need for radiolabeled compounds. This technology is crucial for discovering the undiscovered or low-abundance secondary metabolites of rifapentine. evotec.com
Untargeted Metabolomics: This approach aims to capture and measure as many metabolites as possible in a sample, providing a global snapshot of metabolic changes. nih.gov Applying untargeted metabolomics can reveal unexpected metabolic pathways affected by this compound and identify potential biomarkers of drug efficacy or toxicity.
Computational Integration: The vast amount of data generated by high-throughput methods requires sophisticated computational tools. plos.org New algorithms can predict metabolic pathway activity directly from mass spectrometry data, even without definitive identification of every compound, thereby accelerating the functional interpretation of metabolomic studies. plos.org
These methodological advancements are central to "Metabolite in Safety Testing" (MIST) guidelines, which require the monitoring of drug metabolites in preclinical and clinical studies. evotec.com High-throughput profiling enables comprehensive cross-species comparisons and detailed characterization of human metabolites. evotec.com
Table 3: Tiers of High-Throughput Metabolite Profiling
Profiling Tier | Description | Application to this compound Research |
---|---|---|
Tier 1 | Metabolite profiling down to 1% of drug-related material. evotec.com | Standard assessment to identify major metabolites like this compound. |
Tier 2 | Profiling down to 1% with cross-species comparison, reporting any shared metabolite down to the limit of detection. evotec.com | Essential for MIST to ensure animal toxicology studies cover human metabolites. |
Tier 3 | Comprehensive profiling down to the limit of detection (or 0.1% of drug-related material). evotec.com | In-depth discovery of minor and secondary metabolites for a complete metabolic picture. |
Q & A
Basic Research Questions
Q. What are the established analytical methods for quantifying 25-Desacetylrifapentine in biological matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantification. Key validation parameters include sensitivity (limit of detection ≤10 ng/mL), linearity (R² ≥0.99), and recovery rates (85–115%) in plasma and tissue homogenates. Ensure calibration curves are prepared in triplicate using isotopically labeled internal standards to minimize matrix effects . For reproducibility, follow the "Materials and Methods" guidelines, including detailed descriptions of column specifications, mobile phase gradients, and sample preparation protocols .
Q. How should researchers design in vitro studies to evaluate the stability of this compound under physiological conditions?
- Methodological Answer : Use simulated physiological buffers (e.g., PBS at pH 7.4, human serum) and incubate this compound at 37°C. Collect time-point samples (0, 1, 4, 8, 24 hours) and quantify degradation products via LC-MS. Include negative controls (e.g., compound-free matrices) and triplicate runs to account for batch variability. For robust results, validate stability thresholds using accelerated degradation studies (e.g., 40°C) as per ICH Q1A guidelines .
Q. What validated protocols exist for synthesizing and characterizing this compound in laboratory settings?
- Methodological Answer : Follow stepwise acetylation inhibition protocols using rifapentine as a precursor. Characterize the compound via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity (>98%) should be confirmed using HPLC with photodiode array detection (λ = 254 nm). Document synthetic yields, solvent systems, and crystallization conditions in supplemental materials for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different model systems (e.g., hepatic vs. intestinal microsomes)?
- Methodological Answer : Conduct comparative kinetic studies using recombinant CYP isoforms (e.g., CYP3A4, CYP2C8) to identify enzyme-specific clearance mechanisms. Pair this with in silico docking simulations to assess binding affinities. For conflicting in vivo data, perform cross-species pharmacokinetic studies in murine and primate models, integrating physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific variables .
Q. What advanced computational approaches are suitable for predicting the binding affinities of this compound with target enzymes (e.g., bacterial RNA polymerase)?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations can predict binding modes and ΔG values. Validate predictions with surface plasmon resonance (SPR) assays to measure real-time kinetics (ka, kd). Use PyMOL for visualizing ligand-protein interactions and prioritize residues with RMSD values <2.0 Å .
Q. What methodological considerations are critical when integrating transcriptomic and proteomic data to study this compound's effects on bacterial persistence?
- Methodological Answer : Apply multi-omics integration tools (e.g., XCMS Online, MetaboAnalyst) to align RNA-seq and LC-MS/MS datasets. Normalize data using variance-stabilizing transformations and perform pathway enrichment analysis (KEGG, GO) to identify concordant dysregulated pathways. Address batch effects with ComBat or surrogate variable analysis (SVA). Use STRING-db to map protein-protein interaction networks .
Methodological Best Practices
- Data Presentation : Avoid redundancy between text and tables; use supplementary files for raw datasets or extended chromatograms .
- Reproducibility : Provide detailed instrument settings (e.g., MS ionization voltage, collision energies) and deposit protocols in repositories like protocols.io .
- Contradiction Analysis : Apply Bland-Altman plots or Deming regression to assess inter-study variability in pharmacokinetic parameters .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.